N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes a butoxymethyl group, a chloro group, and an ethyl-methylphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with butoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects is related to its ability to interact with specific molecular targets. The chloro group can participate in electrophilic reactions, while the butoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethyl-methylphenyl group can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(4-iodophenoxy)acetamide
- Acetamide, N-(2-methylphenyl)-
Uniqueness
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the butoxymethyl group differentiates it from similar compounds, potentially enhancing its solubility and reactivity in various applications.
Properties
CAS No. |
33717-27-0 |
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Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
N-(butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-10-20-12-18(15(19)11-17)16-13(3)8-7-9-14(16)5-2/h7-9H,4-6,10-12H2,1-3H3 |
InChI Key |
CFAOLLNNJDZBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1CC)C)C(=O)CCl |
Origin of Product |
United States |
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